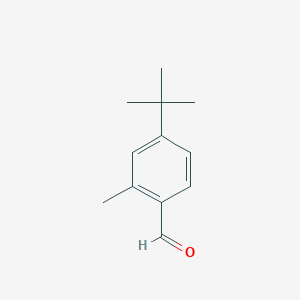

4-tert-Butyl-2-methylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-tert-butyl-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-7-11(12(2,3)4)6-5-10(9)8-13/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKGNMHQNZHTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507597 | |

| Record name | 4-tert-Butyl-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343855-33-4 | |

| Record name | 4-tert-Butyl-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 4 Tert Butyl 2 Methylbenzaldehyde and Its Structural Analogs

Synthesis of Chemically Modified 4-tert-Butyl-2-methylbenzaldehyde Derivatives

Introduction of Substituents on the Benzaldehyde (B42025) Framework

The synthesis of substituted benzaldehydes can be approached in two primary ways: by introducing substituents onto a pre-existing benzaldehyde molecule or by constructing the aldehyde from an already substituted aromatic ring. The latter is often more common due to the deactivating nature of the aldehyde group towards electrophilic aromatic substitution.

One established method for producing 4-substituted benzaldehydes involves the halogenation of a substituted toluene (B28343) followed by hydrolysis. For instance, 4-tert-butylbenzaldehyde (B1265539) is synthesized by the radical bromination of 4-tert-butyltoluene (B18130). This initial step yields a mixture of 4-tert-butylbenzylbromide and 4-tert-butylbenzalbromide. This mixture is then hydrolyzed with water in the presence of a Sommelet reagent to produce the final aldehyde. google.com

A more versatile, one-pot procedure allows for the synthesis of various functionalized benzaldehydes from Weinreb amides. This method involves the reduction of the Weinreb amide with diisobutylaluminium hydride (DIBAL-H) to form a stable aluminum hemiaminal intermediate. This intermediate acts as a masked aldehyde, protecting it from reacting with subsequently added strong nucleophiles. The aldehyde is then unmasked during a cross-coupling reaction with organometallic reagents, such as organolithiums, to introduce a variety of alkyl or aryl substituents. acs.org This technique has been successfully applied to create multi-substituted products, although steric hindrance from multiple ortho-substituents can lower the reaction yield. acs.org For example, while various substituted benzaldehydes can be formed in good yields, the synthesis of a 2,5-dimethyl substituted benzaldehyde resulted in a lower yield, which was attributed to the lower stability of the aluminum intermediate caused by increased steric bulk. acs.org

Preparation of Related Phenolic Aldehydes (e.g., 2-hydroxy-4-tert-butyl-2-methylbenzaldehyde)

The synthesis of phenolic aldehydes, which are important intermediates and final products, often involves the oxidation of corresponding phenolic alcohols or the direct formylation of phenols.

A general process for creating 4-hydroxybenzaldehyde (B117250) derivatives involves the oxidation of p-cresol (B1678582) derivatives using oxygen or an oxygen-containing gas. This reaction is conducted in the presence of a base and a cobalt compound or metallic cobalt as a catalyst. googleapis.comepo.org This method is applicable to a range of starting materials, including 2,6-di-tert-butyl-p-cresol and 2-methoxy-p-cresol. googleapis.com Similarly, 4-hydroxy-3,5-di-tert-butyl-benzaldehyde can be prepared by the oxidation of 4-hydroxy-3,5-di-tert-butyl-benzyl alcohol using a platinum-containing active charcoal catalyst in the presence of a base. google.com

A specific example analogous to the target phenolic aldehyde is the synthesis of 2-hydroxy-4-methylbenzaldehyde. The process starts with cresol (B1669610) in a toluene solvent under a nitrogen atmosphere. Tin tetrachloride and tri-N-butylamine are added, followed by paraformaldehyde. The mixture is heated, and after workup, the desired product, 2-hydroxy-4-methylbenzaldehyde, is obtained. prepchem.com This demonstrates a formylation reaction on a substituted phenol (B47542) to yield a hydroxybenzaldehyde.

| Product | Starting Material(s) | Reagents/Catalyst | Key Features |

| 4-tert-Butylbenzaldehyde | 4-tert-Butyltoluene | Bromine, Water, Sommelet reagent | Two-step process: radical bromination followed by hydrolysis. google.com |

| Substituted Benzaldehydes | Substituted Weinreb amides | DIBAL-H, Organolithium reagents | One-pot reduction/cross-coupling via a stable aluminum hemiaminal intermediate. acs.org |

| 4-Hydroxybenzaldehyde Derivatives | p-Cresol derivatives | O₂, Base, Cobalt catalyst | Oxidation of the methyl group on the phenol ring. googleapis.comepo.org |

| 2-Hydroxy-4-methylbenzaldehyde | Cresol, Paraformaldehyde | Tin tetrachloride, Tri-N-butylamine | Formylation of a substituted phenol. prepchem.com |

Modern Synthetic Techniques and Process Intensification

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and sustainable processes. Techniques like continuous flow chemistry, electrochemistry, and the use of novel reaction media are being applied to the synthesis of benzaldehyde and its derivatives.

Application of Continuous Flow Reactors in Benzaldehyde Synthesis

Continuous flow reactors, particularly microreactors, offer significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and shorter reaction times. acs.org

Several methods for benzaldehyde synthesis have been adapted to continuous flow systems:

Hydrolysis: The preparation of benzaldehyde from the hydrolysis of benzyl (B1604629) dichloride can be performed in a microchannel reactor, reducing reaction times from hours to minutes. This method demonstrates a high conversion rate of benzyl dichloride and 100% selectivity for benzaldehyde. google.com

Ozonolysis: The ozonolysis of styrene (B11656) to produce benzaldehyde can be carried out continuously and safely in a micro-packed bed reactor. This technique achieves full conversion of styrene and a high yield of benzaldehyde (~93%) with very short residence times (3.8–30.8 seconds). vapourtec.com

Oxidation: The aerobic photo-oxidation of benzylic substrates to aldehydes and ketones has been demonstrated in a continuous flow process using UV-A LEDs and a Corning AFR reactor. This method uses compressed air as a safe oxidant and allows for scalable production. nih.gov

Nitration: The nitration of benzaldehyde, a fast and exothermic reaction, has been successfully performed in a microreactor system. This approach allows for better control and safety, reducing the reaction time to just 2 minutes by operating at higher temperatures, which is possible due to the high heat transfer area of the reactor. acs.org

| Reaction Type | Substrate | Reactor Type | Key Advantages | Yield/Conversion |

| Hydrolysis | Benzyl dichloride | Microchannel reactor | Reaction time reduced from hours to minutes. google.com | 69.2% conversion, 100% selectivity. google.com |

| Ozonolysis | Styrene | Micro-packed bed reactor | Enhanced safety, short residence time. vapourtec.com | ~93% yield. vapourtec.com |

| Photo-oxidation | Benzylic substrates | Corning AFR photoreactor | Uses compressed air, scalable. nih.gov | Good yields, reproducible on a larger scale. nih.gov |

| Nitration | Benzaldehyde | Microreactor system | Safe handling of exothermic reaction, very short reaction time. acs.org | Kinetically controlled, high selectivity. acs.org |

Electrochemical Synthesis Pathways for Aryl Aldehydes

Electrosynthesis offers a green and efficient alternative to conventional redox reactions by using electricity to drive chemical transformations, thereby minimizing reagent waste. acs.org Electrochemical methods have been developed for the arylation of aldehydes and the synthesis of aryl aldehydes.

One approach involves the nickel-catalyzed electrochemical cross-coupling of aldehydes with aryl iodides to produce enantioenriched diarylmethanol derivatives. nih.gov This electrocatalytic method uses a sacrificial iron anode and a nickel cathode. More broadly, the electrochemical arylation of aldehydes and ketones provides a scalable route to a diverse range of alcohols under mild conditions. researchgate.net This technique is tolerant of various functional groups that might be incompatible with traditional organometallic reagents. researchgate.net

Another electrochemical strategy is the α-arylation of ketones, which can be achieved by reacting aryl diazonium salts with enol acetates. This process can be performed on a multigram scale using inexpensive graphite (B72142) electrodes, highlighting its practical utility. rsc.org These arylation methods, while often targeting alcohol or ketone products, are part of the broader toolkit of electrochemical reactions that can be adapted for the synthesis and derivatization of complex aryl compounds, including substituted aldehydes. acs.orgresearchgate.net

Ionic Liquid Mediated Reaction Environments for Benzaldehyde Derivatization

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts in chemical synthesis due to their negligible vapor pressure, high thermal stability, and tunable properties.

In the context of benzaldehyde synthesis, a composite catalyst consisting of a copper-iron-chloride ionic liquid immobilized on a mesoporous silica (B1680970) support (SBA-15) has been developed. rsc.org This catalyst is effective for the solvent-free oxidation of styrene to benzaldehyde using hydrogen peroxide as the oxidant. The catalyst demonstrates good conversion and selectivity and can be easily recovered and reused without a significant loss of activity. rsc.org

Furthermore, Lewis acidic ionic liquids have been employed as catalysts in the Diels-Alder reaction between isoprene (B109036) and acrolein to produce 4-methylcyclohexene-3-carbaldehyde. google.com This intermediate can then be dehydrogenated to form 4-methylbenzaldehyde. This two-step process represents a potential route for synthesizing substituted benzaldehydes from biomass-derivable starting materials. google.com

Chemo- and Regioselectivity in this compound Synthesis

Achieving the desired substitution pattern on an aromatic ring is a central challenge in organic synthesis. For a molecule like this compound, the relative positions of the three different substituents are critical. The synthesis must control the regioselectivity of the reactions used to introduce these groups.

The directing effects of the substituents play a key role. Both the methyl (-CH₃) and tert-butyl (-C(CH₃)₃) groups are alkyl groups, which are ortho-, para-directing and activating for electrophilic aromatic substitution. The formyl group (-CHO), however, is a meta-directing and deactivating group.

Starting from Toluene or tert-Butylbenzene (B1681246): If one were to introduce the groups sequentially, for example, by formylating tert-butyltoluene, the regiochemical outcome would depend on the directing power of the existing alkyl groups. In 4-tert-butyltoluene, the ortho positions to the methyl group (positions 2 and 6) and the ortho positions to the tert-butyl group (positions 3 and 5) are available for substitution. The steric bulk of the tert-butyl group would likely hinder substitution at the adjacent 3 and 5 positions, favoring substitution at the 2-position (ortho to the methyl and meta to the tert-butyl).

Nitration as a Case Study: The challenges of regioselectivity are highlighted in the synthesis of substituted dinitrobenzaldehydes. An attempt to synthesize 4-tert-butyl-2,6-dinitrobenzaldehyde reportedly yielded the 4-tert-butyl-3,5-dinitrobenzaldehyde isomer instead. nih.gov This demonstrates that the expected directing effects can be overridden by other factors, leading to unexpected isomers. Correct structural assignment and refined synthetic protocols were necessary to obtain the desired 2,6-dinitro product. nih.gov

Proximity Effects: Studies on substituted benzaldehyde derivatives have shown that substituents in the ortho position have a significant "proximity effect" on spectroscopic properties, such as NMR coupling constants. nih.gov This effect is largely electrostatic in origin and depends on the spatial closeness of the substituent to the formyl group, rather than just its electron-donating or -withdrawing nature. These intramolecular interactions can influence the reactivity and stability of intermediates, thereby affecting the chemo- and regioselectivity of synthetic transformations.

Ultimately, the successful synthesis of this compound likely relies on a carefully chosen synthetic route that leverages a combination of steric and electronic directing effects, possibly using blocking groups or pre-functionalized starting materials where the desired substitution pattern is already established.

Reactivity, Organic Transformations, and Mechanistic Studies of 4 Tert Butyl 2 Methylbenzaldehyde

Reactions Involving the Aldehyde Carbonyl Group

The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of chemical transformations. In 4-tert-butyl-2-methylbenzaldehyde, this group serves as the primary site for nucleophilic attack, oxidation, reduction, and olefination reactions.

Nucleophilic addition to the carbonyl carbon is the most fundamental reaction of aldehydes. The polarity of the carbon-oxygen double bond renders the carbon atom electrophilic and susceptible to attack by various nucleophiles.

The aldol (B89426) reaction is a powerful carbon-carbon bond-forming reaction in organic chemistry. A crossed or mixed aldol condensation involves two different carbonyl compounds. learncbse.inbyjus.com For a successful crossed-aldol reaction that yields a single major product, one of the carbonyl partners should ideally be incapable of forming an enolate, thus preventing self-condensation. masterorganicchemistry.com

This compound is an excellent substrate for directed aldol condensations because it lacks α-hydrogens and therefore cannot be enolized. It can only act as an electrophilic "acceptor" partner. When reacted with an enolizable aldehyde or ketone in the presence of a base, it leads to the formation of a β-hydroxy carbonyl compound, which can readily dehydrate, especially with heat, to yield an α,β-unsaturated carbonyl compound. This reaction is particularly valuable in the synthesis of chalcones and their derivatives, which are often precursors to fragrance compounds and other fine chemicals.

The reaction proceeds via the formation of an enolate from the ketone or aldehyde partner, which then nucleophilically attacks the carbonyl carbon of this compound. Subsequent elimination of a water molecule results in the final condensation product. youtube.com

| Enolizable Partner | Catalyst/Conditions | Resulting α,β-Unsaturated Product |

|---|---|---|

| Acetone | NaOH, EtOH, Heat | (E)-5-tert-Butyl-3-methyl-1-phenylpent-3-en-2-one |

| Acetophenone | NaOH, EtOH, Heat | (E)-3-(4-tert-Butyl-2-methylphenyl)-1-phenylprop-2-en-1-one |

| Cyclohexanone | NaOH, EtOH, Heat | (E)-2-((4-tert-Butyl-2-methylphenyl)methylene)cyclohexan-1-one |

Aldehydes react with primary amines in a condensation reaction to form imines, also known as Schiff bases. learncbse.inmasterorganicchemistry.com This transformation involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon, forming a carbinolamine or hemiaminal intermediate. nih.gov This intermediate is typically unstable and undergoes acid- or base-catalyzed dehydration to yield the final imine product, characterized by a carbon-nitrogen double bond. masterorganicchemistry.comnih.gov

The reaction of this compound with various primary amines provides a straightforward route to a diverse range of Schiff bases. These products are valuable intermediates in organic synthesis and have applications in coordination chemistry as ligands for metal complexes. biointerfaceresearch.com

| Primary Amine Reactant | Resulting Imine (Schiff Base) |

|---|---|

| Aniline | (E)-N-(4-tert-Butyl-2-methylbenzylidene)aniline |

| Benzylamine | (E)-1-(4-tert-Butyl-2-methylphenyl)-N-benzylmethanimine |

| Ethanolamine | (E)-2-(((4-tert-Butyl-2-methylphenyl)methylidene)amino)ethan-1-ol |

| 2-Aminobenzothiazole | (E)-N-((4-tert-Butyl-2-methylphenyl)methylidene)benzo[d]thiazol-2-amine |

Allylation reactions are a class of nucleophilic additions that install an allyl group onto a substrate, converting aldehydes into homoallylic alcohols. organic-chemistry.org The Barbier reaction is a prominent method for achieving this transformation. wikipedia.orgalfa-chemistry.com A key feature of the Barbier reaction is the in situ generation of the organometallic nucleophile, typically from an allyl halide and a metal such as zinc, indium, tin, or samarium(II) iodide, in the presence of the carbonyl compound. wikipedia.org

This one-pot procedure is often more convenient than the sequential preparation of a Grignard reagent. wikipedia.org When this compound is subjected to Barbier conditions with an allyl halide, the generated organometallic species adds to the formyl group to produce a 1-(4-tert-butyl-2-methylphenyl)but-3-en-1-ol derivative. These homoallylic alcohols are versatile synthetic intermediates. organic-chemistry.org

| Allyl Halide | Metal | Solvent | Resulting Homoallylic Alcohol |

|---|---|---|---|

| Allyl bromide | Zinc (Zn) | THF/H₂O | 1-(4-tert-Butyl-2-methylphenyl)but-3-en-1-ol |

| Allyl chloride | Indium (In) | DMF | 1-(4-tert-Butyl-2-methylphenyl)but-3-en-1-ol |

| Methallyl chloride | Samarium(II) Iodide (SmI₂) | THF | 1-(4-tert-Butyl-2-methylphenyl)-2-methylbut-3-en-1-ol |

The formyl group of this compound can be readily transformed into either a primary alcohol via reduction or a carboxylic acid via oxidation, providing access to two important classes of compounds.

Reduction: The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are highly effective for this purpose, selectively reducing the aldehyde in the presence of less reactive functional groups. vaia.com The reaction involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon. Subsequent workup with water or a protic solvent furnishes the corresponding primary alcohol.

Oxidation: The oxidation of the formyl group yields the corresponding carboxylic acid, 4-tert-butyl-2-methylbenzoic acid. chemspider.comnih.gov This can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective, as are milder reagents such as silver oxide (Ag₂O) in the Tollens' test.

| Transformation | Typical Reagent(s) | Product Name | Product Structure |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄), Methanol (B129727) | (4-tert-Butyl-2-methylphenyl)methanol | C(C)(C)C1=CC(C)=C(CO)C=C1 |

| Oxidation | Potassium Permanganate (KMnO₄), NaOH, H₃O⁺ | 4-tert-Butyl-2-methylbenzoic acid | C(C)(C)C1=CC(C)=C(C(O)=O)C=C1 |

Olefination reactions provide a powerful means of converting carbonyl compounds into alkenes, forming a new carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier examples of this class of transformation.

The Wittig reaction utilizes a phosphorus ylide (a phosphonium (B103445) ylide) as the nucleophile. lumenlearning.comlibretexts.org The ylide, prepared by deprotonating a phosphonium salt with a strong base, attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. libretexts.org This intermediate subsequently fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. lumenlearning.commasterorganicchemistry.com Non-stabilized ylides typically favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion as the nucleophile. wikipedia.orgorganic-chemistry.org These carbanions, generated by treating an alkylphosphonate with a base, are generally more nucleophilic and less basic than Wittig ylides. youtube.com A significant advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com Furthermore, the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying product purification. organic-chemistry.orgalfa-chemistry.com

Both reactions are highly effective for the olefination of this compound, providing access to a wide variety of substituted styrenes.

| Reaction Type | Phosphorus Reagent | Typical Base | Alkene Product | Expected Major Stereoisomer |

|---|---|---|---|---|

| Wittig | Methyltriphenylphosphonium bromide | n-BuLi | 1-tert-Butyl-4-ethenyl-3-methylbenzene | N/A |

| Wittig | Ethyltriphenylphosphonium iodide | n-BuLi | 1-tert-Butyl-3-methyl-4-(prop-1-en-1-yl)benzene | (Z)-isomer |

| HWE | Triethyl phosphonoacetate | NaH | Ethyl (E)-3-(4-tert-Butyl-2-methylphenyl)acrylate | (E)-isomer |

| HWE | Diethyl (cyanomethyl)phosphonate | NaOEt | (E)-3-(4-tert-Butyl-2-methylphenyl)acrylonitrile | (E)-isomer |

Nucleophilic Addition Reactions

Reactions Involving the Aromatic Ring and Alkyl Substituents

The reactivity of the aromatic ring and its alkyl substituents in this compound is governed by the electronic and steric effects of the aldehyde, tert-butyl, and methyl groups. The interplay of these substituents dictates the regioselectivity of electrophilic aromatic substitution and the reactivity of the side chains.

In electrophilic aromatic substitution reactions, the directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The tert-butyl group and the methyl group are both activating, ortho-, para-directing groups due to inductive effects and hyperconjugation. wikipedia.org The aldehyde group, being a deactivating group, directs incoming electrophiles to the meta position.

In the case of this compound, the positions ortho to the methyl group are 1 and 3, and the positions meta to the aldehyde group are 3 and 5. The position para to the tert-butyl group is occupied by the methyl group. The combined directing effects of these groups, along with steric hindrance from the bulky tert-butyl group, influence the outcome of electrophilic substitution.

A notable example is the nitration of substituted benzaldehydes. Research into the synthesis of 4-tert-butyl-2,6-dinitrobenzaldehyde has revealed that the direct nitration of this compound can be complex. A reported method claiming to produce the 2,6-dinitro isomer was later found to yield the 4-tert-butyl-3,5-dinitrobenzaldehyde isomer instead. researchgate.net This highlights the strong directing effect of the aldehyde group to the meta positions (3 and 5), which are also activated by the ortho- and para-directing methyl and tert-butyl groups, respectively.

The nitration of tert-butylbenzene (B1681246) itself yields a mixture of ortho, meta, and para products, with the para isomer being predominant due to the steric bulk of the tert-butyl group hindering ortho attack. wikipedia.orgorganic-chemistry.org For toluene (B28343), nitration also favors the ortho and para positions. organic-chemistry.org In this compound, the electronic and steric factors are more complex, leading to specific regiochemical outcomes as demonstrated by the formation of the 3,5-dinitro product. researchgate.net

| Starting Material | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reference |

| Toluene | 58.5 | 4.5 | 37 | organic-chemistry.org |

| tert-Butylbenzene | 16 | 8 | 75 | organic-chemistry.org |

| This compound | - | (3,5-dinitro isomer formed) | - | researchgate.net |

The alkyl substituents on the aromatic ring of this compound also undergo specific reactions. The methyl group is susceptible to oxidation, while the tert-butyl group is generally more resistant to reaction due to the absence of benzylic hydrogens.

A key transformation is the oxidation of the methyl group. For instance, the direct electrochemical oxidation of 4-tert-butyltoluene (B18130), a precursor to this compound, can yield 4-tert-butyl benzaldehyde (B42025) dimethyl acetal (B89532) with high efficiency. This reaction demonstrates a method for the selective functionalization of the methyl group. Similarly, the oxidation of related phenolic compounds, such as 2,6-di-tert-butyl-4-methylphenol, with oxygen and sodium hydroxide (B78521) can produce 3,5-di-tert-butyl-4-hydroxybenzaldehyde, further illustrating the conversion of a methyl group to an aldehyde. google.com

The tert-butyl group is generally stable under many reaction conditions. However, under forcing conditions, dealkylation can occur. Catalytic ozonation of related complex phenols has been shown to lead to degradation products involving the fragmentation of the tert-butyl group.

Catalytic Applications in Transformations Utilizing this compound

The structural features of this compound, particularly the presence of a reactive aldehyde and bulky substituents, make it an interesting candidate for various catalytic transformations.

In the field of organocatalysis, the steric and electronic properties of substrates can be exploited to achieve high levels of asymmetric induction. While specific studies on this compound as a substrate in organocatalytic reactions are not widely reported, the role of the tert-butyl group in directing enantioselectivity is well-documented in related systems.

For example, in N-heterocyclic carbene (NHC)-catalyzed atroposelective reactions, the presence of a bulky tert-butyl group on one of the aromatic rings has been shown to be crucial for achieving high enantiomeric ratios. This is attributed to the steric hindrance provided by the tert-butyl group, which effectively controls the rotational conformation of the molecule during the catalytic cycle. It is plausible that this compound could serve as a valuable substrate or building block in similar asymmetric transformations where steric control is paramount.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. Benzaldehyde derivatives can participate in these reactions, although the aldehyde functionality can sometimes interfere with the catalyst.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. libretexts.org While there are no specific reports on the direct use of this compound in Suzuki-Miyaura couplings, related compounds with similar substitution patterns have been successfully employed. For instance, 4-(tert-butyl)phenyl methanesulfonate (B1217627) has been used in Suzuki-Miyaura cross-coupling reactions to form 4-(tert-butyl)-1,1'-biphenyl.

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.org Benzaldehyde derivatives, such as 4-bromobenzaldehyde, have been shown to undergo Heck reactions with acrylates. This suggests that a halogenated derivative of this compound could be a viable substrate for such transformations, allowing for further functionalization of the aromatic ring.

| Reaction Type | Substrate Example | Product Example | Catalyst System |

| Suzuki-Miyaura | 4-(tert-butyl)phenyl methanesulfonate | 4-(tert-butyl)-1,1'-biphenyl | Palladium(II) acetate (B1210297) / CM-phos |

| Heck Reaction | 4-Bromobenzaldehyde | Butyl (E)-3-(4-formylphenyl)acrylate | Palladium-biscarbene complexes |

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and tunable pore environments make them attractive for applications in catalysis. The organic linkers used in MOF synthesis are often functionalized aromatic compounds.

While the direct use of this compound as a linker in MOF synthesis has not been extensively documented, its structure presents possibilities for such applications. The aldehyde group could be oxidized to a carboxylic acid, a common functional group for MOF linkers. The resulting 4-tert-butyl-2-methylbenzoic acid could then be used to synthesize novel MOFs. The bulky tert-butyl and methyl groups would influence the resulting framework's topology and pore structure.

The synthesis of MOFs can be achieved through various methods, including solvothermal techniques. For instance, Ni-MOFs have been synthesized using 2-methylimidazole (B133640) as the organic ligand, indicating that methylated aromatic systems can be incorporated into MOF structures. researchgate.net The development of MOFs derived from this compound could lead to new catalytic materials for aldehyde transformations or other applications that take advantage of the unique steric and electronic properties of the framework.

Advanced Mechanistic Investigations

Advanced mechanistic investigations are crucial for a comprehensive understanding of a chemical reaction. They provide insights into the step-by-step process of bond formation and cleavage, the nature of any transient species formed during the reaction, and the energetic requirements of the transformation. Such studies are fundamental to optimizing reaction conditions, controlling product selectivity, and designing new synthetic methodologies.

The elucidation of a reaction pathway involves mapping the entire sequence of events that connect reactants to products. This includes the identification of all intermediates, which are transient species that are formed in one step and consumed in a subsequent step.

Detailed studies specifically elucidating the reaction pathways and identifying transient intermediates for reactions of this compound are not readily found in the surveyed literature. However, the general approaches to these investigations are well-established. For a substituted benzaldehyde like this compound, reactions could involve the aldehyde functional group or the aromatic ring.

Common Reaction Pathways for Substituted Benzaldehydes:

Nucleophilic Addition to the Carbonyl Group: The aldehyde group is electrophilic and susceptible to attack by nucleophiles. The reaction pathway typically involves the formation of a tetrahedral intermediate. For example, in acetalization reactions, the aldehyde reacts with an alcohol under acidic conditions. An ab initio study on the related compound 2-methylbenzaldehyde (B42018) suggests a mechanism starting with the protonation of the aldehyde, followed by nucleophilic attack by methanol to form a hemiacetal intermediate. researchgate.net

Oxidation and Reduction: Aldehydes can be oxidized to carboxylic acids or reduced to alcohols. The mechanisms of these reactions often involve the formation of intermediate species such as hydrates or radical ions, depending on the reagents used.

Reactions involving the Aromatic Ring: The directing effects of the tert-butyl and methyl groups would influence the regioselectivity of electrophilic aromatic substitution reactions. The identification of intermediates in these reactions often involves spectroscopic techniques to detect species like sigma complexes (arenium ions).

Identification of Transient Intermediates:

The direct observation and characterization of transient intermediates are challenging due to their short lifetimes. Specialized techniques are employed for their detection:

Spectroscopic Methods: Techniques like flash photolysis coupled with UV-Vis or infrared spectroscopy can be used to detect and study the kinetics of short-lived species. For instance, laser flash photolysis has been used to study the transient enol and triplet states in the photochemistry of related aromatic ketones.

Trapping Experiments: A reactive species can be added to the reaction mixture to "trap" a transient intermediate, leading to a stable, characterizable product.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and predicting the structures and energies of transition states and intermediates.

While no specific data tables for transient intermediates of this compound were found, an illustrative example for a related process is shown below.

Illustrative Data on Transient Species in a Related System

| Transient Species | Method of Detection | Observed Lifetime | Reaction System |

|---|---|---|---|

| Triplet State of Keto Form | 266 nm Laser Flash Photolysis | ~500 ns | Photolysis of 4-tert-butyl-4'-methoxydibenzoylmethane |

| Non-chelated Enol | 355 nm Laser Flash Photolysis | Analyzed by mixed 1st and 2nd order kinetics | Photolysis of 4-tert-butyl-4'-methoxydibenzoylmethane |

This table provides illustrative data for a related compound and is not representative of this compound.

Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. This information is crucial for understanding the reaction mechanism and for determining the activation parameters.

Specific kinetic studies and the determination of activation parameters for reactions involving this compound are not available in the reviewed scientific literature. However, the principles behind these studies are universal in chemical kinetics.

Methodology of Kinetic Studies:

Kinetic experiments typically involve monitoring the change in concentration of a reactant or product over time. This can be achieved through various analytical techniques, including:

Spectroscopy (UV-Vis, NMR, IR): Changes in absorbance or signal intensity can be correlated with concentration.

Chromatography (GC, HPLC): Aliquots of the reaction mixture can be analyzed at different times to determine the concentration of components.

The data obtained is then used to determine the rate law of the reaction, which expresses the relationship between the reaction rate and the concentrations of the reactants.

Activation Parameters:

The effect of temperature on the reaction rate is described by the Arrhenius equation. By measuring the rate constant (k) at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined. The activation energy represents the minimum energy required for a reaction to occur, while the pre-exponential factor is related to the frequency of collisions and the orientation of the reacting molecules.

Other activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be derived from the Eyring equation, which provides further insight into the transition state of the reaction.

While specific data for this compound is unavailable, the following table illustrates the type of data that would be generated from such studies for a hypothetical reaction.

Illustrative Kinetic and Activation Parameter Data for a Hypothetical Reaction

| Temperature (K) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|---|---|

| 298 | 1.2 x 10⁻⁴ | 85.2 | 82.7 | -25.4 |

| 308 | 3.5 x 10⁻⁴ | |||

| 318 | 9.8 x 10⁻⁴ | |||

| 328 | 2.6 x 10⁻³ |

This table contains hypothetical data to illustrate the concepts and does not represent experimental results for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 2 Methylbenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum of 4-tert-Butyl-2-methylbenzaldehyde is predicted to exhibit five distinct signals corresponding to the different types of protons in the molecule. The aldehyde proton (CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically around 10.1 ppm. The aromatic region should display three signals corresponding to the protons on the benzene (B151609) ring. H-6, being ortho to the electron-withdrawing aldehyde group, would be the most downfield of the aromatic protons. The methyl group attached to the ring and the nine equivalent protons of the tert-butyl group are expected to appear as sharp singlets in the upfield region.

Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (Aldehyde) | ~ 10.1 | Singlet (s) | 1H |

| H-6 | ~ 7.75 | Doublet (d) | 1H |

| H-3 | ~ 7.45 | Doublet (d) | 1H |

| H-5 | ~ 7.40 | Singlet (s) | 1H |

| CH₃ (Methyl) | ~ 2.60 | Singlet (s) | 3H |

| C(CH₃)₃ (tert-Butyl) | ~ 1.35 | Singlet (s) | 9H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct carbon signals are expected. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around 192-193 ppm. The aromatic carbons will resonate between 125 and 158 ppm, with the quaternary carbons (C-1, C-2, C-4) showing different intensities compared to the protonated carbons (C-3, C-5, C-6). The carbons of the aliphatic methyl and tert-butyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound Solvent: CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~ 192.5 |

| C-4 | ~ 157.0 |

| C-2 | ~ 141.0 |

| C-1 | ~ 133.5 |

| C-6 | ~ 133.0 |

| C-5 | ~ 130.0 |

| C-3 | ~ 125.0 |

| C (CH₃)₃ (tert-Butyl) | ~ 35.0 |

| C(C H₃)₃ (tert-Butyl) | ~ 31.0 |

| CH₃ (Methyl) | ~ 19.5 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. researchgate.net It would be used to definitively link the predicted proton signals to their corresponding carbon signals in the tables above. For instance, it would show a correlation between the proton signal at ~7.75 ppm and the carbon signal at ~133.0 ppm, assigning them to H-6 and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J correlations), which is crucial for piecing together the molecular structure. researchgate.net Key expected HMBC correlations for this compound would include:

The aldehyde proton (~10.1 ppm) showing correlations to C-1, C-2, and C-6.

The methyl protons (~2.60 ppm) correlating to C-1, C-2, and C-3.

The tert-butyl protons (~1.35 ppm) correlating to C-3, C-4, and C-5. These long-range correlations would unequivocally confirm the 1,2,4-substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. nih.gov For this molecule, NOESY would be expected to show correlations between:

The aldehyde proton and the H-6 proton.

The methyl protons (on C-2) and the H-3 proton. These through-space interactions provide further confirmation of the substituent positions.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₂H₁₆O. The calculated monoisotopic mass is 176.120115 Da. An HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a very small margin of error (typically < 5 ppm), thus confirming the elemental composition.

HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Mass (m/z) |

| C₁₂H₁₆O | [M]⁺ | 176.12012 |

| C₁₂H₁₇O | [M+H]⁺ | 177.12793 |

| C₁₂H₁₆ONa | [M+Na]⁺ | 199.10986 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, often by observing protonated molecules or adducts. In positive-ion mode ESI-MS, this compound would be expected to be readily detected as the protonated molecular ion, [M+H]⁺, at m/z 177.1279. Depending on the solvent system used, adducts such as the sodium adduct [M+Na]⁺ (m/z 199.1099) may also be observed. Analysis of fragment ions produced by in-source fragmentation or tandem MS (MS/MS) could reveal characteristic losses, such as the loss of a methyl group (•CH₃) from the tert-butyl group to yield a fragment at m/z 161, or the loss of the aldehyde group (•CHO).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying individual components within a sample. In the context of this compound, GC-MS is instrumental in assessing its purity and identifying any potential impurities from the synthesis process. nih.govlcms.cz The gas chromatograph separates compounds based on their volatility and interaction with the column's stationary phase, while the mass spectrometer provides information about the mass-to-charge ratio of the fragmented ions, leading to structural identification.

The retention time in the gas chromatogram is a characteristic feature of this compound under specific analytical conditions. nih.gov Following separation, the compound is introduced into the mass spectrometer, where it undergoes electron ionization. The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. For benzaldehyde (B42025) derivatives, common fragmentation patterns involve the loss of the formyl group (-CHO) and cleavages within the alkyl substituent. The molecular ion peak, corresponding to the intact molecule, would be observed at a mass-to-charge ratio (m/z) of 176.12, consistent with its molecular formula C₁₂H₁₆O. nih.gov By comparing the experimental mass spectrum with reference databases, the identity of the compound can be confirmed with high confidence. restek.comhmdb.ca

The integration of the peak area in the gas chromatogram allows for the quantitative determination of the purity of this compound. nih.gov Any additional peaks would indicate the presence of impurities, which can then be identified by their respective mass spectra. This is crucial for ensuring the quality of the compound for subsequent research and applications.

Table 1: GC-MS Parameters for Analysis of Aldehyde Compounds

| Parameter | Value |

| GC System | Agilent 8890 GC |

| Column | Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm |

| Inlet Mode | Splitless |

| Inlet Temperature Program | 65 °C for 0.01 min, 300 °C/min to 280 °C |

| Oven Temperature Program | 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold |

| Carrier Gas | Helium |

| MS System | Agilent 7250 GC/Q-TOF |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | 50 to 1000 m/z |

Note: This table represents typical parameters for the analysis of aldehyde compounds and may be adapted for the specific analysis of this compound. lcms.cz

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound.

Infrared and Raman spectra reveal the characteristic vibrational modes of the molecule. The key functional groups, the aldehyde (-CHO), the tert-butyl group (-C(CH₃)₃), the methyl group (-CH₃), and the substituted benzene ring, all exhibit distinct vibrational frequencies.

The most prominent feature in the IR spectrum is the strong C=O stretching vibration of the aldehyde group, typically appearing in the range of 1680-1715 cm⁻¹. The C-H stretching vibration of the aldehyde group is also characteristic, often seen as a pair of weak bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and tert-butyl groups appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The bending vibrations of the methyl and tert-butyl groups are found at lower frequencies. Raman spectroscopy complements the IR data, as it is particularly sensitive to non-polar bonds and symmetric vibrations, such as the C-C skeletal vibrations of the benzene ring. libretexts.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1715 |

| Aldehyde (-CHO) | C-H Stretch | 2720, 2820 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl (tert-Butyl, Methyl) | C-H Stretch | < 3000 |

| Alkyl (tert-Butyl, Methyl) | C-H Bend | ~1365-1470 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the specific substitution pattern and molecular environment.

For ortho-substituted benzaldehydes like this compound, rotational isomerism (or the existence of different conformers) due to restricted rotation around the single bond connecting the formyl group to the benzene ring is a significant consideration. researchgate.net The two primary conformers are the O-cis and O-trans isomers, where the aldehyde oxygen is oriented towards or away from the ortho-methyl group, respectively.

The relative energies of these conformers can be influenced by steric hindrance and electronic effects. Vibrational spectroscopy can be a sensitive tool for detecting the presence of multiple conformers, as each rotamer will have a slightly different set of vibrational frequencies. researchgate.netnih.gov By analyzing the spectra, potentially with the aid of computational chemistry, it may be possible to identify the distinct spectral signatures of the O-cis and O-trans conformers and even estimate their relative populations under different conditions. nih.gov The steric bulk of the ortho-methyl group would likely create a noticeable energy difference between the two conformers, with the less sterically hindered conformer being more stable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between different energy levels.

The chromophoric system of this compound is primarily the benzaldehyde moiety. The UV-Vis spectrum of benzaldehydes typically exhibits two main absorption bands. The first is a weak band in the near-UV region (around 280-320 nm) corresponding to the n → π* transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. The second, more intense band appears at shorter wavelengths (around 240-250 nm) and is attributed to the π → π* transition of the benzene ring conjugated with the carbonyl group.

The presence of the tert-butyl and methyl substituents on the benzene ring can cause a slight shift in the position and intensity of these absorption bands (a bathochromic or hypsochromic shift) due to their electronic effects. researchgate.net The alkyl groups are weak electron donors, which can influence the energy levels of the molecular orbitals involved in the electronic transitions. acs.org

Table 3: Typical Electronic Transitions for Substituted Benzaldehydes

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| n → π | 280 - 320 | Low |

| π → π | 240 - 250 | High |

Note: The exact λmax values for this compound would need to be determined experimentally.

X-ray Diffraction (XRD) Crystallography for Solid-State Structures

While the other spectroscopic techniques provide information about the molecule in the gas or solution phase, X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide a wealth of structural information.

This includes precise bond lengths, bond angles, and dihedral angles, confirming the connectivity of the atoms and revealing the preferred conformation of the molecule in the crystal lattice. It would definitively establish the orientation of the aldehyde group relative to the ortho-methyl group and the tert-butyl group. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that influence the solid-state structure. This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

However, for this compound, no crystallographic information files (CIFs) or related publications detailing its crystal structure were found. The successful application of SC-XRD is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process. The lack of available data suggests that either such a study has not been undertaken or the results have not been published in the accessible scientific literature.

To illustrate the type of information that would be obtained from such a study, a hypothetical data table is presented below. This table is based on typical values for similar organic molecules and serves only as an example of what would be expected if the crystal structure were determined.

Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₆O |

| Formula weight | 176.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 8.456(3) Å, β = 105.2(1)°c = 12.543(5) Å, γ = 90° |

| Volume | 1035.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.132 Mg/m³ |

| Absorption coefficient | 0.071 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2345 / 0 / 154 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0521, wR2 = 0.1354 |

| R indices (all data) | R1 = 0.0687, wR2 = 0.1478 |

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed using the crystallographic data obtained from SC-XRD. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, a detailed picture of all close contacts can be generated.

Given the absence of a crystal structure for this compound, a Hirshfeld surface analysis cannot be performed. If crystallographic data were available, this analysis would provide valuable insights into the nature and extent of non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds involving the aldehyde group, which govern the crystal packing.

The following table is a hypothetical representation of the quantitative results from a Hirshfeld surface analysis, showing the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area.

Hypothetical Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 65.8 |

| C···H/H···C | 28.5 |

| O···H/H···O | 4.7 |

| C···C | 0.5 |

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 2 Methylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-tert-Butyl-2-methylbenzaldehyde, such studies would provide a foundational understanding of its stability, electronic landscape, and reactivity.

Density Functional Theory (DFT) Studies on Geometric and Electronic Ground States

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length (Å) | Data not available |

| C-C-C (Aromatic Ring) Bond Angles (°) | Data not available |

| Dihedral Angle (Benzene Ring - Aldehyde) (°) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| Energy Gap (eV) | Data not available |

This table is for illustrative purposes only, as specific research findings are not available.

Post-Hartree-Fock Methods for Refined Electronic Correlations (e.g., Møller-Plesset Perturbation Theory)

To achieve higher accuracy in electronic energy and property calculations, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) could be employed. These methods provide a more refined treatment of electron correlation compared to standard DFT. For this compound, an MP2 calculation would offer a more precise electronic energy value, which is critical for accurately determining reaction enthalpies and activation energies.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the hybridization of orbitals within a molecule. uni-muenchen.denih.govnih.gov An NBO analysis of this compound would quantify the interactions between the filled and vacant orbitals, such as the delocalization of electron density from the phenyl ring into the carbonyl group. It would also provide a detailed picture of the hybridization of the carbon and oxygen atoms, further elucidating the bonding characteristics.

Table 2: Potential NBO Analysis Findings for this compound

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

|---|---|

| π(C-C) -> π*(C=O) | Data not available |

| LP(O) -> σ*(C-H) | Data not available |

| Atomic Hybridization | |

| Carbonyl Carbon | Data not available |

| Carbonyl Oxygen | Data not available |

This table is for illustrative purposes only, as specific research findings are not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. For this compound, an MEP map would clearly identify the regions of negative potential (in red), primarily around the carbonyl oxygen, indicating sites for electrophilic attack. Conversely, regions of positive potential (in blue) would highlight areas susceptible to nucleophilic attack. This visual tool is invaluable for predicting the molecule's interaction with other reagents. researchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Transition State Characterization and Activation Energy Barrier Determination

By modeling a potential reaction involving this compound, for instance, a nucleophilic addition to the carbonyl group, computational methods can be used to locate the transition state structure. nih.gov A frequency calculation on this structure would confirm it as a true transition state by the presence of a single imaginary frequency. ucsb.edu The energy difference between the reactants and the transition state would yield the activation energy barrier, a critical parameter for predicting the reaction's feasibility and rate. Such studies on related benzaldehyde (B42025) derivatives have provided significant insights into their reaction mechanisms. canterbury.ac.uk

Table 3: Illustrative Reaction Energetics for a Hypothetical Reaction of this compound

| Parameter | Energy Value (kcal/mol) |

|---|---|

| Energy of Reactants | Data not available |

| Energy of Transition State | Data not available |

| Activation Energy (Ea) | Data not available |

| Enthalpy of Reaction (ΔH) | Data not available |

This table is for illustrative purposes only, as specific research findings are not available.

Potential Energy Surface (PES) Scanning for Reaction Pathways

Potential Energy Surface (PES) scanning is a computational method used to explore the conformational landscape of a molecule and to identify transition states for chemical reactions. This technique involves systematically changing specific geometric parameters, such as dihedral angles, and performing an energy calculation at each step.

For a molecule like this compound, a PES scan would be particularly useful for investigating the rotational barriers of the aldehyde (-CHO) and tert-butyl groups. By rotating these groups relative to the benzene (B151609) ring, researchers can determine the most stable (lowest energy) conformation and the energy required to move between different conformations. For instance, studies on other substituted benzaldehydes have utilized PES scans to predict the favored conformations of the molecules. researchgate.net This analysis provides fundamental insights into the molecule's flexibility and steric interactions between its substituent groups. The process involves a "relaxed" scan where, for each incremental change in a specific dihedral angle, the rest of the molecule's geometry is optimized to find the lowest energy structure.

Theoretical Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a route to predict the NLO properties of molecules, guiding the synthesis of new materials.

The NLO response of a molecule is primarily determined by its hyperpolarizabilities. The first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) can be calculated using quantum chemical methods like DFT. These calculations provide a quantitative measure of how the molecule's dipole moment changes in the presence of a strong external electric field. A large hyperpolarizability value indicates a significant NLO response. For organic molecules, this property is often linked to the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is known as the HOMO-LUMO gap. This gap is a critical parameter for evaluating a molecule's NLO potential. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability and thus a stronger NLO response, as it indicates that the electrons can be more easily excited.

Analysis of the HOMO and LUMO electron density distributions reveals the nature of the electronic transitions. In molecules with significant NLO properties, the HOMO is often located on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. This spatial separation facilitates charge transfer upon excitation, which is a key mechanism giving rise to a large NLO response. For this compound, analysis would involve examining the contributions of the tert-butyl, methyl, and aldehyde groups to the frontier orbitals to assess its potential as an NLO material.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Production of Fine Chemicals

As a tailored building block, 4-tert-Butyl-2-methylbenzaldehyde serves as a precursor in multi-step syntheses, where its distinct substitution pattern is essential for the properties of the final product. Its applications range from creating complex organic molecules for fragrances to forming the backbone of novel dyes.

While this compound is a significant aromatic aldehyde, the closely related structural isomer, 4-tert-butylbenzaldehyde (B1265539), is famously used as the primary precursor for the synthesis of Lilial®, a fragrance ingredient known for its lily-of-the-valley scent. wikipedia.orgscentree.co The industrial production of Lilial (also known as Butylphenyl methylpropional) is primarily achieved through an aldol (B89426) condensation reaction between 4-tert-butylbenzaldehyde and propionaldehyde (B47417). lookchem.comchemicalbook.com This is followed by a selective hydrogenation of the resulting unsaturated aldehyde to yield the final saturated aldehyde, Lilial. scentree.cogoogle.com

The synthesis process typically involves:

Aldol Condensation: 4-tert-butylbenzaldehyde reacts with propionaldehyde in the presence of a base to form 3-(4-tert-butylphenyl)-2-methyl-2-propenal. chemicalbook.comgoogle.com

Hydrogenation: The carbon-carbon double bond in the intermediate is selectively hydrogenated using catalysts like palladium to produce 3-(4-tert-Butylphenyl)-2-methylpropanal (Lilial). scentree.colookchem.com

Lilial was widely incorporated into cosmetic products, perfumes, and laundry detergents before regulatory changes limited its use. wikipedia.orgtiiips.comfragranceconservatory.com It also serves as an intermediate in the synthesis of fungicides like fenpropimorph. wikipedia.org The structural difference—the presence of a methyl group at the ortho position in this compound—would lead to a different fragrance molecule if used in a similar synthetic route, highlighting the chemical specificity required in fragrance production.

| Property | Data |

| Common Name | Lilial |

| IUPAC Name | 3-(4-tert-Butylphenyl)-2-methylpropanal |

| CAS Number | 80-54-6 |

| Molecular Formula | C₁₄H₂₀O |

| Molecular Weight | 204.31 g/mol |

| Scent Profile | Floral, Lily-of-the-valley |

Substituted benzaldehydes are fundamental building blocks in pharmaceutical chemistry. The reactivity of the aldehyde group allows for the construction of more complex molecular architectures necessary for biological activity. For instance, derivatives of the related fragrance compound Lilial, which originates from 4-tert-butylbenzaldehyde, have been explored for their fungicidal properties, particularly against mildew in crops like barley and wheat. lookchem.comchemicalbook.com This application demonstrates the potential for compounds derived from tert-butyl substituted benzaldehydes to serve as scaffolds in agrochemical and pharmaceutical development.

The specific compound this compound is a valuable precursor for creating complex molecules. While extensive documentation on its direct use in marketed pharmaceuticals is limited, its structure is suitable for creating substituted pyrrole (B145914) derivatives, a class of compounds investigated for antimicrobial activity against Mycobacterium tuberculosis and other atypical mycobacteria. The aldehyde group provides a reactive site for condensation reactions, which is a common strategy in the synthesis of heterocyclic compounds with potential therapeutic value.

The chemical structure of this compound, featuring an aldehyde functional group, makes it a suitable scaffold for creating various dyes and pigments. The aldehyde can readily participate in condensation reactions with compounds containing active methylene (B1212753) groups or amino groups to form chromophoric systems. The bulky tert-butyl group can enhance the solubility of the dye in non-polar media and can also improve lightfastness and thermal stability by sterically hindering intermolecular interactions that might lead to degradation. While specific dyes derived from this compound are not widely commercialized, the principles of dye synthesis suggest its utility in producing specialized colorants where such properties are desirable.

Contributions to Coordination Chemistry and Ligand Design

The field of coordination chemistry benefits greatly from versatile organic molecules that can act as ligands, binding to metal ions to form complexes with specific catalytic or material properties. Benzaldehyde (B42025) derivatives are crucial starting materials for synthesizing a class of ligands known as Schiff bases.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. biointerfaceresearch.commdpi.com Benzaldehyde derivatives like this compound are excellent electrophiles for this reaction. The general reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the stable imine product. learncbse.inbyjus.com

The resulting Schiff base ligands are often multidentate, meaning they can bind to a metal ion at multiple points. nih.govsbmu.ac.ir For example, a Schiff base synthesized from a hydroxybenzaldehyde and a diamine can offer nitrogen and oxygen atoms as coordination sites. nih.govsbmu.ac.ir The substituents on the benzaldehyde ring, such as the tert-butyl and methyl groups in this compound, play a crucial role in tuning the electronic properties and steric environment of the resulting ligand and its metal complexes. nih.gov

Schiff base ligands readily form stable complexes with a wide range of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). biointerfaceresearch.commdpi.comsbmu.ac.ir The nitrogen of the imine group is an excellent electron-pair donor, facilitating coordination to the metal center. sbmu.ac.ir These metal complexes are of significant interest due to their diverse applications in catalysis. rsc.orgnih.govresearchgate.net

By carefully designing the Schiff base ligand, the resulting metal complex can be tailored to act as a catalyst for specific organic transformations. nih.gov The steric bulk provided by the tert-butyl group can create a specific pocket around the metal's active site, influencing substrate selectivity. uva.nl Furthermore, the electronic nature of the ligand, modified by its substituents, can modulate the redox potential and reactivity of the metal center. rsc.orgnih.gov Metal complexes derived from Schiff bases have shown catalytic activity in reactions such as oxidation, reduction, and polymerization, making them a cornerstone of modern synthetic chemistry. rsc.orgresearchgate.net

| Aldehyde Precursor | Amine Precursor | Resulting Ligand Type | Metal Ion Example | Application |

| 5-tert-butyl-2-hydroxybenzaldehyde | 4,4′-methylenedianiline | Dianionic with two [NO] domains | Cu(II) | Assembly of Helicates |

| 4-methylbenzaldehyde | 2-aminobenzohydrazide | Schiff Base | Co, Cu, Zn, Ni | Antimicrobial/Antioxidant |

| 2,4-dihydroxybenzaldehyde | α-naphthylamine | N₂O₂ type Schiff Base | Cu(II), Ni(II), Zn(II) | Antimicrobial/Antifungal |

| Salicylaldehyde derivatives | Amino acids | Tridentate (ONO, ONN) | Cu(II) | Anticancer Activity |

Integration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful paradigm for the bottom-up construction of functional materials. The unique structural attributes of this compound, namely the presence of a bulky tert-butyl group and a methyl group flanking the aldehyde functionality, present intriguing possibilities for its use in creating sophisticated supramolecular architectures.

Calixarenes are macrocyclic compounds traditionally synthesized through the condensation of a phenol (B47542) and an aldehyde, most commonly formaldehyde. wikipedia.orgresearchgate.net These molecules are renowned for their ability to act as host molecules in host-guest chemistry, owing to their well-defined, basket-like cavities. wikipedia.orgrsc.org The functionalization of calixarenes, either at the upper or lower rim, allows for the fine-tuning of their molecular recognition capabilities, enabling selective binding of ions and neutral molecules. jst.go.jprsc.orgmdpi.com

While the standard synthesis of calixarenes involves formaldehyde, the use of substituted benzaldehydes can introduce specific functionalities and steric constraints into the resulting macrocycle. rsc.org The incorporation of this compound in a calixarene (B151959) synthesis, for instance with resorcinol (B1680541) to form a calix nih.govresorcinarene, would result in a structure with distinct features. The tert-butyl and methyl groups would project from the methylene bridges, creating a unique steric and electronic environment around the calixarene cavity.

The design of such a calixarene could lead to novel molecular recognition properties. The bulky substituents would modify the shape and size of the hydrophobic pocket, potentially leading to size- and shape-selective binding of specific guest molecules. The electronic nature of the alkyl groups could also influence the cation-π interactions within the cavity, a key mechanism for binding cationic species. nih.gov

Table 1: Potential Influence of this compound on Calixarene Properties

| Feature of this compound | Potential Impact on Calixarene Architecture | Consequence for Molecular Recognition |

| Steric Hindrance (tert-butyl and methyl groups) | Increased rigidity of the calixarene framework. | Enhanced shape selectivity for guest molecules. |

| Creation of a deeper, more defined cavity. | Potential for stronger binding of complementary guests. | |

| Hydrophobicity (tert-butyl group) | Enhanced hydrophobic character of the cavity. | Improved recognition of nonpolar organic molecules. |

| Asymmetric Substitution Pattern | Potential for the formation of chiral calixarenes. | Enantioselective recognition of chiral guest molecules. |

The synthesis of calixarenes from substituted aldehydes, such as various benzaldehyde derivatives, has been documented and can lead to macrocycles with tailored properties for specific applications in sensing and separation. rsc.orgresearchgate.net

The principles of self-assembly guide the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. tandfonline.com Calixarenes are exemplary building blocks in this field, capable of forming a variety of supramolecular assemblies, including nanotubes, vesicles, and liquid crystals. nih.govnih.govrsc.org

The integration of this compound into molecular components designed for self-assembly could impart specific organizational behaviors. For example, Schiff-base derivatives formed from the reaction of this aldehyde with amino-functionalized calixarenes could lead to the formation of unique supramolecular polymers or discrete nanoscale architectures. nih.gov The steric bulk of the 4-tert-butyl-2-methylphenyl moiety would play a crucial role in directing the packing of the molecules, potentially leading to porous frameworks or materials with interesting phase behaviors.

The formation of such self-assembled structures is a dynamic process that can be influenced by various factors, including solvent, temperature, and concentration. tandfonline.com The unique steric demands of the this compound unit would be a key determinant in the thermodynamic and kinetic landscape of the self-assembly process.

Process Development and Industrial Scale-Up Considerations

The transition of a chemical synthesis from the laboratory to an industrial scale introduces a host of challenges that must be systematically addressed to ensure a safe, efficient, and economical process. gdch.academyrsc.orgmt.com The production of a specialty chemical like this compound, and its subsequent use in further syntheses, requires careful consideration of several factors.

The industrial synthesis of aromatic aldehydes can be achieved through various methods, including the oxidation of the corresponding toluenes, the Gattermann-Koch reaction, or the Vilsmeier-Haack reaction. google.comgoogle.com The choice of synthetic route for this compound on an industrial scale would depend on factors such as the availability and cost of starting materials, reaction efficiency, and the generation of waste streams. The microbial synthesis of aromatic aldehydes is also an emerging area, offering potential for more sustainable production routes. mit.edu

Table 2: Key Considerations for the Industrial Scale-Up of this compound Synthesis

| Parameter | Key Considerations | Potential Challenges |

| Raw Material Sourcing | Availability and purity of 4-tert-butyl-2-methyltoluene. | Consistent quality of starting material. |

| Reaction Conditions | Optimization of temperature, pressure, and catalyst loading. | Exothermic reactions requiring efficient heat removal. |

| Solvent Selection | Use of recyclable and environmentally benign solvents. | Solvent recovery and purification. |

| Product Isolation and Purification | Development of robust crystallization or distillation procedures. | Removal of structurally similar impurities. |

| Process Safety | Hazard analysis of all reagents and reaction steps. | Management of potentially hazardous byproducts. |

| Waste Management | Minimization of effluent and solid waste. | Treatment and disposal of waste streams. |

The development of a scalable process necessitates a thorough understanding of the reaction kinetics, thermodynamics, and potential side reactions. mt.comnumberanalytics.com Techniques such as Design of Experiments (DoE) can be employed to efficiently optimize reaction parameters. scientificupdate.com Furthermore, the physical properties of the product, such as its crystalline form and melting point, are critical for designing effective purification and downstream processing steps.

Future Perspectives and Emerging Research Directions for 4 Tert Butyl 2 Methylbenzaldehyde

Discovery of Novel and Efficient Synthetic Routes

While classical methods for benzaldehyde (B42025) synthesis, such as the Gattermann-Koch reaction or the oxidation of the corresponding benzyl (B1604629) alcohol, are applicable, future research will likely focus on developing more efficient, selective, and sustainable synthetic routes to 4-tert-butyl-2-methylbenzaldehyde. rsc.orgrsc.orgresearchgate.netacs.org